(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
説明
The compound is a pyrrolo[3,4-c]pyrazole derivative featuring a tert-butyl group at position 2 and a 1H-pyrrol-1-yl substituent at position 2. The pyrrolo[3,4-c]pyrazole core is fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety via a methanone linker.
Key structural features include:
- Pyrrolo[3,4-c]pyrazole core: A bicyclic heterocycle known for its rigid planar structure, enabling strong interactions with biological targets .
- tert-Butyl group: Enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetics .
- 1H-Pyrrol-1-yl substituent: Aromatic heterocycle that may participate in π-π stacking or hydrogen bonding with target proteins .
- 2,3-Dihydrobenzo[b][1,4]dioxin: A fused oxygen-containing heterocycle contributing to solubility and electronic effects .
特性
IUPAC Name |
(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-22(2,3)26-20(24-10-6-7-11-24)15-12-25(13-16(15)23-26)21(27)19-14-28-17-8-4-5-9-18(17)29-19/h4-11,19H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPUSVWRNLDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3COC4=CC=CC=C4O3)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule belonging to the class of pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Structural Characteristics
This compound features a unique dual heterocyclic structure comprising a pyrrolo[3,4-c]pyrazole core and a benzo[b][1,4]dioxin moiety. The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆O |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1286697-91-3 |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has been hypothesized to interact with key proteins involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies have demonstrated that related pyrazole compounds effectively reduce inflammatory markers in cell cultures.
Antimicrobial Properties
Compounds with similar structural features have also shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Case Studies and Research Findings
- In Vitro Studies : A study examining the effects of various pyrazole derivatives on cancer cell lines found that compounds with similar structures to our target compound exhibited IC₅₀ values less than those of standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Molecular docking studies have suggested that the compound may bind effectively to targets such as Bcl-2 proteins involved in apoptosis regulation. This interaction could lead to enhanced apoptotic signaling pathways in cancer cells .
- Comparative Analysis : A comparative analysis of several pyrazole derivatives indicated that those with bulky substituents like tert-butyl groups displayed improved activity profiles against inflammatory and cancerous cells compared to their unsubstituted counterparts .
類似化合物との比較
Comparison with Similar Compounds
The compound can be compared to structurally or functionally related pyrrolo-pyrazole and methanone derivatives. Below is a detailed analysis based on synthesis, substituent effects, and biological activity (where available):
Key Findings:
Synthetic Routes: The target compound likely shares synthetic similarities with Compound 26 (), which employs HATU-mediated amide coupling in DMF, a standard method for heterocyclic functionalization . In contrast, pyrazole derivatives like 7a () use malononitrile or cyanoacetate-based reactions under milder conditions .
The 2,3-dihydrobenzo[b][1,4]dioxin moiety in the target compound introduces oxygen atoms, which may improve water solubility relative to the benzo-triazole in Compound 26 .
Biological Activity :
- While the target compound lacks reported bioactivity data, structurally related compounds exhibit diverse applications. For example, α,β-unsaturated ketones () show antimicrobial activity, and benzo-triazole derivatives () are explored as kinase inhibitors .
Chirality and Stereochemistry :
- highlights the importance of stereochemistry in pyrrolo-pyrrole derivatives (e.g., (3aS,6aS) vs. (3aR,6aR) configurations), which influence binding affinity . The target compound’s stereochemical configuration is unspecified but could critically impact its pharmacological profile.
Table 2: Functional Group Impact
Q & A
Q. Q1. What are effective synthetic routes for this pyrrolo-pyrazole-dioxin methanone derivative?
Methodological Answer: Synthesis typically involves multi-step protocols, such as:
- Step 1: Condensation of substituted pyrazole precursors with pyrrole derivatives under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) .
- Step 2: Coupling with 2,3-dihydrobenzo[b][1,4]dioxin-2-yl methanone via nucleophilic acyl substitution. Purification often employs column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from methanol .
- Key Considerations: Monitor reaction progress using TLC and optimize temperature (-20°C to reflux) to minimize side products .
Q. Q2. How can researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopy: Use -NMR and -NMR to confirm substituent positions and stereochemistry. For example, tert-butyl groups show distinct singlet peaks at ~1.3 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for CHNO: 393.205) .
- Chromatography: HPLC with a C18 column and UV detection ensures purity (>95%) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield in the cyclization step?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility. For example, DMF enhances nucleophilicity in Suzuki-Miyaura coupling steps .
- Catalyst Selection: Compare Pd(PPh) vs. Pd(OAc) with ligands (e.g., XPhos) for cross-coupling efficiency. Pd(PPh) may reduce side reactions in boronic acid couplings .
- Temperature Control: Use microwave-assisted synthesis to accelerate reactions (e.g., 120°C for 2 hours vs. 24 hours conventional heating) .
Q. Q4. What strategies resolve contradictions in spectroscopic data for diastereomers?
Methodological Answer:
- Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and assign configurations via optical rotation .
- X-ray Crystallography: Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by growing single crystals in a 2-propanol/water mixture .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) .
Q. Q5. How do steric effects from the tert-butyl group influence reactivity?
Methodological Answer:
Q. Q6. What methodologies assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (T) under nitrogen atmosphere .
Experimental Design and Data Analysis
Q. Q7. How to design a stability-indicating assay for long-term storage?
Methodological Answer:
Q. Q8. How can computational tools predict biological activity of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Validate with MD simulations for binding stability .
- QSAR Modeling: Train models on pyrazole derivatives’ bioactivity data to predict IC values for new analogs .
Troubleshooting Contradictory Results
Q. Q9. How to address inconsistent yields in scale-up syntheses?
Methodological Answer:
Q. Q10. What analytical approaches differentiate polymorphic forms?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
